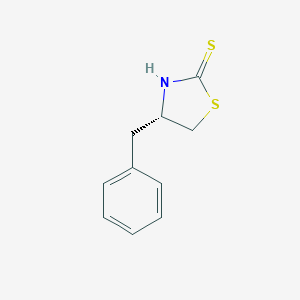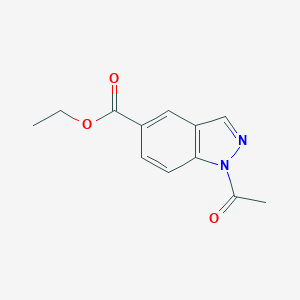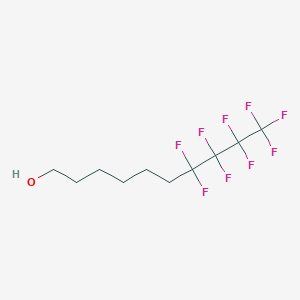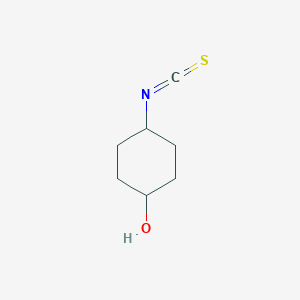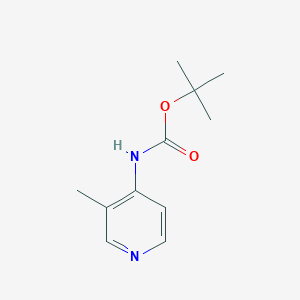
tert-butyl N-(3-methylpyridin-4-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-(3-methylpyridin-4-yl)carbamate is a compound of interest in organic chemistry, utilized as an intermediate in the synthesis of various biologically active compounds.
Synthesis Analysis
The synthesis of tert-butyl N-(3-methylpyridin-4-yl)carbamate involves chemoselective transformations of amino protecting groups, such as N-tert-butoxycarbonyl (Boc) and N-benzyloxycarbonyl (Z), through treatment with specific reagents like tert-butyldimethylsilyl trifluoromethanesulfonate and tert-butyldimethylsilane/Pd(OAc)2 (Sakaitani & Ohfune, 1990).
Molecular Structure Analysis
The molecular structure of tert-butyl N-(3-methylpyridin-4-yl)carbamate and related derivatives has been extensively studied through methods like single crystal X-ray diffraction. These studies reveal insights into the conformation and interactions of the molecules in their crystalline state, highlighting the significance of hydrogen bonds and molecular electrostatic potential (MEP) surface calculations (Das et al., 2016).
Chemical Reactions and Properties
This compound participates in various chemical reactions, such as the Diels-Alder reaction, highlighting its versatility in organic synthesis. For example, tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate, a related compound, showcases the potential for complex reactions and the formation of diverse structures (Padwa et al., 2003).
Physical Properties Analysis
The physical properties, such as crystallography and molecular conformation, of tert-butyl N-(3-methylpyridin-4-yl)carbamate derivatives have been studied, providing insight into their stability and interactions in solid states. These studies often involve advanced techniques like X-ray diffraction to elucidate the compound's structure (Tomaščiková et al., 2008).
Chemical Properties Analysis
The chemical properties of tert-butyl N-(3-methylpyridin-4-yl)carbamate are characterized by its reactivity and the formation of various derivatives through chemical transformations. These properties are crucial for its application in organic synthesis and the development of new compounds (Guijarro et al., 1996).
Wissenschaftliche Forschungsanwendungen
Hydrogen Bonds and Crystal Structures : A study by Das et al. (2016) focused on carbamate derivatives' crystal structures, revealing how hydrogen bonds form three-dimensional architectures. This research contributes to understanding molecular interactions and crystal engineering.
Bifurcated Hydrogen Bonding : Research by Baillargeon et al. (2017) explored the crystal structures of chlorodiacetylene and iododiacetylene derivatives, including tert-butyl carbamate. The study highlighted the importance of bifurcated hydrogen and halogen bonds in these structures.
Synthesis Methods : Ortiz et al. (1999) reported on the synthesis of α-aminated methyllithium through the catalyzed lithiation of a N-(chloromethyl) carbamate, demonstrating a pathway for functionalized carbamates synthesis (Ortiz, Guijarro, & Yus, 1999).
Photocatalyzed Amination : Wang et al. (2022) presented a study on the photoredox-catalyzed amination of hydroxyarylenaminones with tert-butyl carbamate, establishing a new method for assembling 3-aminochromones under mild conditions (Wang et al., 2022).
Crystallographic Studies : Kant et al. (2015) conducted synthetic and crystallographic studies of a tert-butyl ester, providing insights into non-planar conformations and intermolecular interactions important for crystal engineering (Kant, Singh, & Agarwal, 2015).
Base-Generated Alkoxide Triggered Group Migration : A study by Xue and Silverman (2010) reported a fast N→O tert-butyloxycarbonyl migration involving an unusual nine-membered cyclic transition state (Xue & Silverman, 2010).
Synthesis of Substituted Compounds : Bakke, Gautun, and Svensen (2003) explored a new synthetic route to substituted-imidazo[4,5-c]pyridin-2-ons, demonstrating the versatility of tert-butyl carbamate in synthesizing complex heterocyclic compounds (Bakke, Gautun, & Svensen, 2003).
Wirkmechanismus
Target of Action
Mode of Action
Result of Action
The compound is known to foster innovation and advancements in various fields of scientific research.
Eigenschaften
IUPAC Name |
tert-butyl N-(3-methylpyridin-4-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-8-7-12-6-5-9(8)13-10(14)15-11(2,3)4/h5-7H,1-4H3,(H,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZPXITSRAQPKRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(3-methylpyridin-4-yl)carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



